ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a morpholine ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Introduction of the Thiophene Ring: The next step involves the acylation of ethyl 4-aminobenzoate with 2-thiophenecarbonyl chloride in the presence of a base, such as triethylamine, to form ethyl 4-(2-thienylcarbonylamino)benzoate.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under reflux conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: Similar structure but with an acetyl group instead of a thiophene ring.
9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: Contains a morpholine ring but with a purine base instead of a benzoate ester.
Uniqueness
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is unique due to the presence of both a thiophene ring and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
1158627-06-5 |
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Molecular Formula |
C18H20N2O4S |
Molecular Weight |
360.4g/mol |
IUPAC Name |
ethyl 4-morpholin-4-yl-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(22)13-5-6-15(20-7-9-23-10-8-20)14(12-13)19-17(21)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,21) |
InChI Key |
GWJHRXGDLQUBCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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